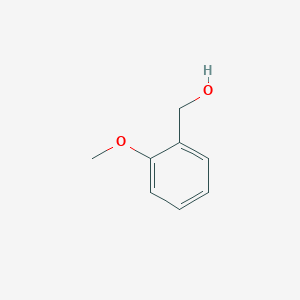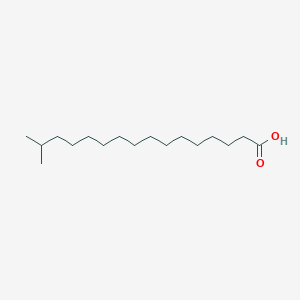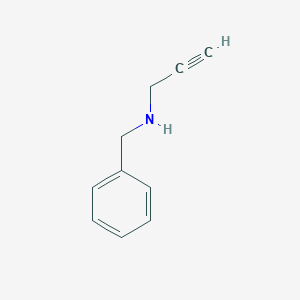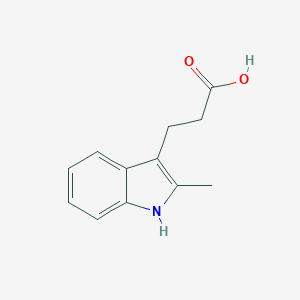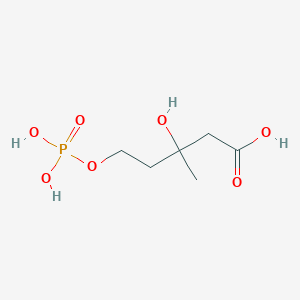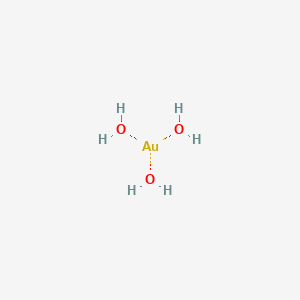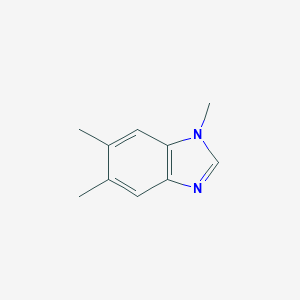
1-(3-Bromopropoxy)-4-fluorobenzene
Übersicht
Beschreibung
1-(3-Bromopropoxy)-4-fluorobenzene is a compound that has been used in various scientific and industrial applications. It is a versatile organic compound that is used in organic synthesis, as a reagent in organic chemistry, and as a catalyst in various industrial processes. This compound has been studied extensively and is known to have a variety of effects in various biochemical and physiological systems. In
Wissenschaftliche Forschungsanwendungen
Photofragment Translational Spectroscopy : The study of 1-bromo-4-fluorobenzene, a related compound, using photofragment translational spectroscopy revealed insights into the photodissociation mechanisms and the effect of fluorine atom substitution. This research is significant in understanding the photophysical behavior of halogenated compounds (Gu et al., 2001).
Electrochemical Fluorination : Investigations into the electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene, have contributed to understanding side reactions during the fluorination process. This research is relevant for chemical synthesis and industrial applications (Horio et al., 1996).
Synthesis of Radiopharmaceuticals : 1-bromo-4-[18F]fluorobenzene, closely related to 1-(3-Bromopropoxy)-4-fluorobenzene, is important in synthesizing fluorine-18 labeled compounds for PET imaging. This has implications in medical diagnostics and molecular imaging (Ermert et al., 2004).
Crystallography and Intermolecular Interactions : Research into the crystal structures of fluorobenzenes, including 1,4-difluorobenzene, offers insights into C−H···F interactions. These findings are valuable for understanding molecular interactions in solid-state chemistry (Thalladi et al., 1998).
Organic Chemistry and Catalysis : The chemistry of partially fluorinated benzenes, such as fluorobenzene and 1,2-difluorobenzene, is increasingly used in organometallic chemistry and catalysis. This research provides a basis for understanding the reactivity and applications of fluorinated aromatic compounds in synthesis and catalysis (Pike et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, 1-(3-Bromopropoxy)-3-chlorobenzene, indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Similar compounds have been used to introduce propanol functionality to many pharmaceuticals
Mode of Action
As a brominated compound, it may act as an alkylating agent, introducing an alkyl group into other molecules, which can lead to significant changes in their function .
Biochemical Pathways
Given its potential role as an alkylating agent, it could impact a variety of biochemical processes depending on the molecules it interacts with .
Pharmacokinetics
Similar brominated compounds often have good bioavailability due to their lipophilic nature, which allows them to cross biological membranes .
Result of Action
As an alkylating agent, it could potentially alter the function of various biomolecules, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 1-(3-Bromopropoxy)-4-fluorobenzene can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can react with or stabilize the compound .
Eigenschaften
IUPAC Name |
1-(3-bromopropoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNUENLPKPOOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293582 | |
| Record name | 1-(3-bromopropoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1129-78-8 | |
| Record name | 1129-78-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-bromopropoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromopropoxy)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


